2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid
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Overview
Description
2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid is a complex organic compound with a chromene backbone Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromene ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Shares the 3,4-dimethoxyphenyl group but has different chemical properties and applications.
3,4-Dimethoxyphenethylamine: Another compound with the 3,4-dimethoxyphenyl group, known for its psychoactive properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid is unique due to its chromene backbone combined with the 3,4-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
119607-27-1 |
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Molecular Formula |
C18H14O6 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C18H14O6/c1-22-13-8-7-10(9-14(13)23-2)17-15(18(20)21)16(19)11-5-3-4-6-12(11)24-17/h3-9H,1-2H3,(H,20,21) |
InChI Key |
LKHGOGWEXTUMNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)C(=O)O)OC |
Origin of Product |
United States |
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